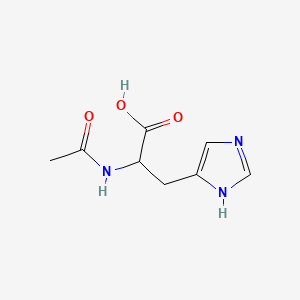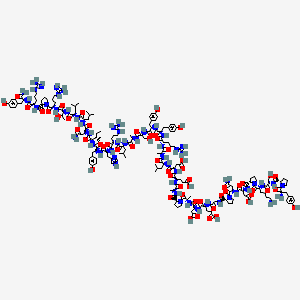
Ceramides
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond . They are found in high concentrations within the cell membrane of eukaryotic cells as they are component lipids that make up sphingomyelin, one of the major lipids in the lipid bilayer . Contrary to previous assumptions that ceramides and other sphingolipids found in cell membrane were purely supporting structural elements, ceramide can participate in a variety of cellular signaling .
Synthesis Analysis
There are three major pathways of ceramide generation . First, the sphingomyelinase pathway uses an enzyme to break down sphingomyelin in the cell membrane and release ceramide . Second, the de novo pathway creates ceramide from less complex molecules . Third, in the “salvage” pathway, sphingolipids that are broken down into sphingosine are reused by reacylation to form ceramide .Molecular Structure Analysis
Ceramides are made of one long-chain base and one fatty acid, their chemical structure is defined when the pattern of each of these constituents is determined . A complete knowledge of the ceramide pool is reached only after identification of all the molecular species forming this pool .Chemical Reactions Analysis
Ceramide production is complex and involves at least three pathways . Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .Physical And Chemical Properties Analysis
Ceramides exhibit a number of unique physical properties, particularly in mixtures with phospholipids . They are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes .作用機序
Safety and Hazards
Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceramides involves the condensation of a fatty acid with sphingosine, followed by the addition of a polar head group. The polar head group can be added either before or after the condensation step, depending on the desired end product.", "Starting Materials": [ "Fatty acid", "Sphingosine", "Polar head group precursor" ], "Reaction": [ "1. Activation of the carboxylic acid group of the fatty acid with a coupling reagent such as DCC or EDC", "2. Addition of sphingosine to the activated fatty acid to form an amide bond", "3. Addition of a polar head group precursor to the amide-linked fatty acid and sphingosine", "4. Deacylation of the amide-linked fatty acid and sphingosine to remove the fatty acid side chain and form the final Ceramide product" ] } | |
CAS番号 |
104404-17-1 |
製品名 |
Ceramides |
分子式 |
C42H83NO4 |
分子量 |
666 |
外観 |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
同義語 |
Ceramides with hydroxy and non-hydroxy acyl groups |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








